molecular formula C22H21F3N2O B12170918 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Cat. No.: B12170918
M. Wt: 386.4 g/mol
InChI Key: LQWNWLCRLWPUPR-UHFFFAOYSA-N
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Description

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a quinoline derivative featuring a piperidyl group and a 4-(trifluoromethyl)phenyl moiety at the C7 position. This compound belongs to a class of 8-hydroxyquinoline derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its molecular formula is C23H18F3N3O, with a molecular weight of 409.41 g/mol and a ChemSpider ID of 3835522 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidyl moiety may influence binding affinity to biological targets such as PDIA1 (Protein Disulfide Isomerase A1), a chaperone enzyme implicated in cancer and neurodegenerative diseases .

Properties

Molecular Formula

C22H21F3N2O

Molecular Weight

386.4 g/mol

IUPAC Name

7-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

InChI

InChI=1S/C22H21F3N2O/c23-22(24,25)17-9-6-16(7-10-17)20(27-13-2-1-3-14-27)18-11-8-15-5-4-12-26-19(15)21(18)28/h4-12,20,28H,1-3,13-14H2

InChI Key

LQWNWLCRLWPUPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Coupling with Quinolin-8-ol: The final step involves coupling the piperidine and trifluoromethyl-substituted phenyl groups with quinolin-8-ol through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Melting Point (°C) Key Biological Activity/Notes References
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol C23H18F3N3O 409.41 Piperidyl, 4-(trifluoromethyl)phenyl N/A N/A PDIA1 interaction
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol C23H18F3N3O 409.41 4-Methylpyridin-2-ylamino, 4-(trifluoromethyl)phenyl 15 151–153 Cytoprotective activity
7-[(4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl]quinolin-8-ol C23H22F4N4O 415.46 4-Fluorophenyl, 4-methylpiperazinyl N/A N/A Higher molecular weight due to ethyl group
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol C21H17N3O 327.38 Phenyl, pyridin-2-ylamino 25 172–174 Caspase-11 inhibition (anti-inflammatory)
7-((3-Fluoro-5-(trifluoromethyl)phenyl)(6-methylpyridin-2-ylamino)methyl)quinolin-8-ol C23H17F4N3O 435.40 3-Fluoro-5-(trifluoromethyl)phenyl, 6-methylpyridin-2-ylamino 35 163–165 Enhanced cytoprotective effects
KIN1408 (7-[[4-(Difluoromethoxy)phenyl][(5-methoxy-2-benzothiazolyl)amino]methyl]-8-quinolinol) C25H19F2N3O3S 479.50 Difluoromethoxyphenyl, benzothiazolylamino N/A N/A Chk2 inhibitor, antiviral activity

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: The trifluoromethyl group in 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol and analogs (e.g., compounds 27–31 in ) improves membrane permeability and resistance to oxidative degradation compared to non-fluorinated derivatives . Piperidyl/pyridinyl vs.

Synthetic Yields and Physical Properties :

  • Yields vary significantly: Compound 30 (90% yield, ) vs. compound 27 (15% yield, ), likely due to steric hindrance from bulkier substituents.
  • Melting points correlate with molecular symmetry; for example, compound 31 (decomposes at 230°C, ) has a rigid bis(trifluoromethyl)phenyl group, increasing crystallinity.

Antimicrobial Activity: Steric hindrance from bulky substituents (e.g., benzo[1,3]dioxole in compound 4, ) reduces antimicrobial efficacy, suggesting smaller groups like piperidyl may optimize activity .

Spectroscopic and Analytical Data

  • NMR and HRMS: The target compound’s ¹H-NMR would show signals for the quinolin-8-ol aromatic protons (δ 8.5–9.0 ppm), piperidyl protons (δ 2.5–3.5 ppm), and trifluoromethylphenyl protons (δ 7.5–8.0 ppm), similar to compound 27 (). HRMS data for analogs (e.g., compound 29: m/z 534.1 [M+H]+, ) confirm molecular weights and purity.

Biological Activity

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is C23H24F3N3OC_{23}H_{24}F_3N_3O. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
    • Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating Alzheimer’s disease by increasing acetylcholine levels in the brain.
    • Cyclooxygenase-2 (COX-2) : Moderate inhibition indicates potential anti-inflammatory properties.
    • Lipoxygenases (LOX-5 and LOX-15) : These enzymes are involved in the inflammatory response, and their inhibition may contribute to anti-inflammatory effects.
  • Cytotoxicity : Studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, suggesting its potential as an anticancer agent.
  • Molecular Interactions : The trifluoromethyl group enhances interactions with protein targets through halogen bonding, which may increase binding affinity and specificity.

Biological Activity Data

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionHuman AChE19.2
COX-2 InhibitionHuman COX-2Moderate
LOX-5 InhibitionHuman LOX-5Moderate
CytotoxicityMCF-7 Cell LineVaries
CytotoxicityHek293 Cell LineVaries

Case Studies

Several studies have investigated the biological activity of similar compounds with the trifluoromethyl group:

  • Study on Hydrazone Derivatives : Research on hydrazone derivatives containing trifluoromethyl groups revealed significant inhibition of AChE and COX-2, supporting the hypothesis that such modifications enhance biological activity through improved binding interactions .
  • Cytotoxicity Evaluation : An evaluation of cytotoxicity showed that compounds with similar structures induced concentration-dependent cell toxicity in various cancer cell lines. The study highlighted that more than 80% of cells remained viable at lower concentrations, indicating a potential therapeutic window for further development .

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